![molecular formula C4H8N2O2 B022959 3-Aminotetrahydro-1,3-oxazin-2-one CAS No. 54924-47-9](/img/structure/B22959.png)
3-Aminotetrahydro-1,3-oxazin-2-one
Overview
Description
“3-Aminotetrahydro-1,3-oxazin-2-one” is a chemical compound with the molecular formula C4H8N2O2 and a molecular weight of 116.12 . It is used for research purposes.
Synthesis Analysis
The synthesis of 3,4-dihydro-1,3-oxazin-2-ones, which includes 3-Aminotetrahydro-1,3-oxazin-2-one, has been developed by reacting semicyclic N,O-acetals with ynamides or terminal alkynes in a one-pot fashion . The reaction goes through a formal [4 + 2] cycloaddition process to generate a number of functionalized 3,4-dihydro-1,3-oxazin-2-ones .
Molecular Structure Analysis
The molecular structure of 3-Aminotetrahydro-1,3-oxazin-2-one is represented by the formula C4H8N2O2 . The compound has a density of 1.253g/cm3 .
Chemical Reactions Analysis
The formation of six-membered cyclic carbonates, which includes 3-Aminotetrahydro-1,3-oxazin-2-one, was achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism . This reaction was carried out in the presence of a catalytic amount of triazabicyclodecene (TBD) .
Physical And Chemical Properties Analysis
3-Aminotetrahydro-1,3-oxazin-2-one has a molecular weight of 116.12 g/mol . It has a density of 1.253g/cm3 . The boiling point is 187.2ºC at 760 mmHg .
Scientific Research Applications
Pharmacological Applications
1,3-Oxazine, a related compound, is known to exhibit significant pharmacological properties . It’s plausible that 3-Aminotetrahydro-1,3-oxazin-2-one could also have potential applications in the field of pharmacology due to its similar structure.
Materials Applications
1,3-Oxazine also has applications in materials science . Given the structural similarity, 3-Aminotetrahydro-1,3-oxazin-2-one could potentially be used in the development of new materials.
Synthesis of Heterocyclic Compounds
1,3-Oxazines are used as intermediates in the synthesis of a broad range of heterocyclic compounds . Therefore, 3-Aminotetrahydro-1,3-oxazin-2-one could potentially serve as an intermediate in the synthesis of other complex molecules.
Polymer Synthesis
1,3-Oxazines are also used in the synthesis of polymers . This suggests that 3-Aminotetrahydro-1,3-oxazin-2-one could be used in polymer synthesis, potentially leading to the development of new types of polymers.
Multicomponent Reactions
1,3-Oxazines can be synthesized through multicomponent reactions . This suggests that 3-Aminotetrahydro-1,3-oxazin-2-one could also be synthesized through similar multicomponent reactions, which could be useful in the development of new synthetic methodologies.
Cyclization Reactions
1,3-Oxazinan-2-ones can be synthesized through cyclization reactions . This indicates that 3-Aminotetrahydro-1,3-oxazin-2-one could potentially be synthesized through similar cyclization reactions.
properties
IUPAC Name |
3-amino-1,3-oxazinan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-6-2-1-3-8-4(6)7/h1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISNODKEJUFUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613659 | |
Record name | 3-Amino-1,3-oxazinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,3-oxazinan-2-one | |
CAS RN |
54924-47-9 | |
Record name | 3-Amino-1,3-oxazinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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